

Comparison of O-Desmethyl Quinidine Certified Reference Materials

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Compound of Interest

Compound Name: *O-Desmethyl quinidine*

Cat. No.: *B15600900*

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The selection of a suitable CRM is critical for the validity of analytical measurements. Below is a comparison of **O-Desmethyl quinidine** CRMs from various suppliers based on publicly available data. Researchers should always consult the lot-specific Certificate of Analysis (CoA) for the most accurate information.

Supplier	Product Code	CAS Number	Purity	Format	Notes
LGC Standards	TRC-H953235-1MG	78549-61-8	Not specified	1 mg	Pharmaceutical toxicology reference material. [1]
Clearsynth	CS-T-52259	70877-75-7	Purity by HPLC	Solid	Accompanied by a Certificate of Analysis. [2]
MedChemExpress	HY-W037282	70877-75-7	99.05% (HPLC)	Solid	CoA available with detailed analytical data. [3]
Biosynth	FD21314	70877-75-7	Not specified	Solid	Used as a standard for drug level determination. [4]
Santa Cruz Biotechnology	sc-220025	70877-75-7	Not specified	Solid	For research use only. [5]
Sigma-Aldrich (AstaTech)	ATEH9A573E BA	70877-75-7	95%	Solid	Certificate of Analysis and Origin available. [6]
ChemScene	CS-0093615	70877-75-7	Not specified	Solid	Stored at 4°C under nitrogen. [7]

Experimental Protocols for CRM Evaluation

To ensure the suitability of an **O-Desmethyl quinidine** CRM for its intended use, a series of verification experiments are recommended. The following protocols are representative methodologies for purity confirmation and concentration verification.

Purity Verification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for verifying the purity of the **O-Desmethyl quinidine** CRM.

- Instrumentation:

- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 mm x 100 mm, 5 µm particle size)

- Reagents:

- Potassium dihydrogen phosphate (KH₂PO₄)
- Orthophosphoric acid
- Acetonitrile (HPLC grade)
- Water (HPLC grade)

- Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile in a 25:75 (v/v) ratio. [\[8\]](#) Filter and degas the mobile phase.
- Standard Solution Preparation: Accurately weigh and dissolve the **O-Desmethyl quinidine** CRM in the mobile phase to prepare a stock solution of a known concentration (e.g., 100 µg/mL). Prepare a series of working standards by diluting the stock solution.
- Chromatographic Conditions:
 - Flow Rate: 0.8 mL/min[\[8\]](#)

- Detection Wavelength: 254 nm[8]
- Injection Volume: 10 μ L
- Column Temperature: 25°C
- Analysis: Inject the working standard solutions into the HPLC system and record the chromatograms.
- Data Analysis: Determine the purity of the CRM by calculating the area percentage of the principal peak relative to the total peak area.

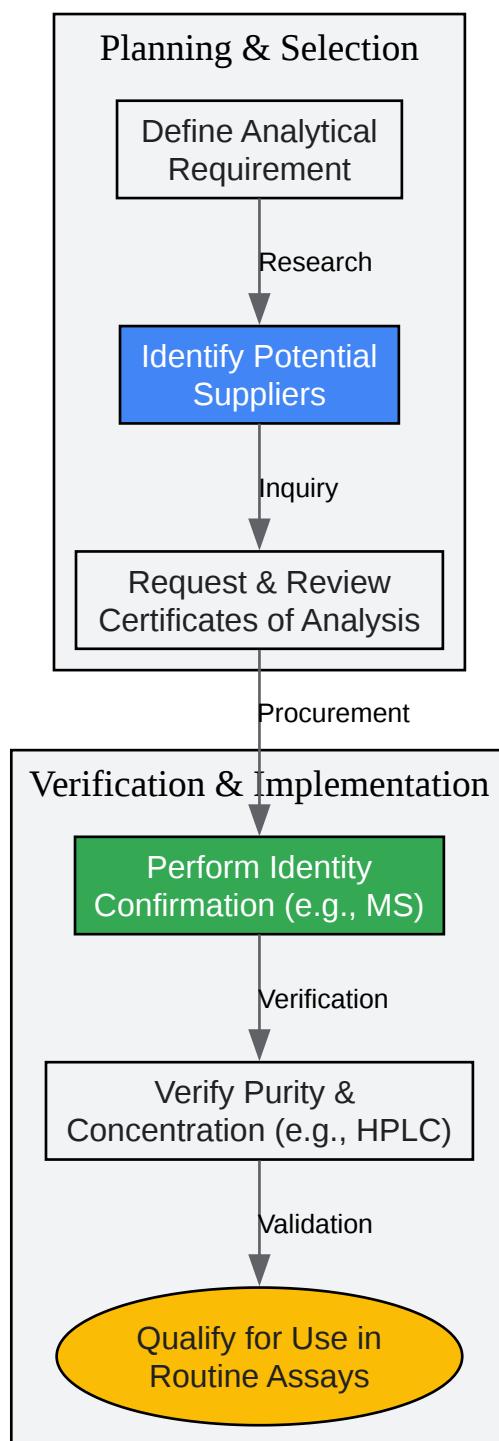
Identity Confirmation by Mass Spectrometry (MS)

This protocol is for confirming the identity of the **O-Desmethyl quinidine** CRM.

- Instrumentation:
 - Mass spectrometer (e.g., triple quadrupole or time-of-flight)
 - Direct infusion or LC-MS setup
- Procedure:
 - Sample Preparation: Prepare a dilute solution of the CRM in a suitable solvent (e.g., methanol or acetonitrile).
 - Infusion and Analysis: Infuse the sample solution directly into the mass spectrometer.
 - Data Acquisition: Acquire the mass spectrum in a positive ion mode.
 - Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with the theoretical molecular weight of **O-Desmethyl quinidine** (310.39 g/mol).[2][3][4][5]

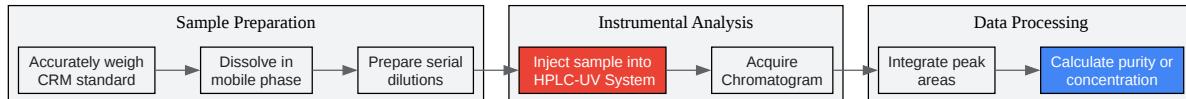
Visualizing Workflows

The following diagrams illustrate key decision-making and experimental processes for working with CRMs.



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Caption: A workflow for the selection and verification of a Certified Reference Material.



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Caption: An experimental workflow for the analysis of **O-Desmethyl quinidine CRM**.

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